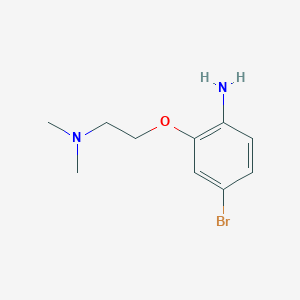

4-Bromo-2-(2-(dimethylamino)ethoxy)aniline

CAS No.:

Cat. No.: VC20126847

Molecular Formula: C10H15BrN2O

Molecular Weight: 259.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H15BrN2O |

|---|---|

| Molecular Weight | 259.14 g/mol |

| IUPAC Name | 4-bromo-2-[2-(dimethylamino)ethoxy]aniline |

| Standard InChI | InChI=1S/C10H15BrN2O/c1-13(2)5-6-14-10-7-8(11)3-4-9(10)12/h3-4,7H,5-6,12H2,1-2H3 |

| Standard InChI Key | OIEONBBPXVOYSQ-UHFFFAOYSA-N |

| Canonical SMILES | CN(C)CCOC1=C(C=CC(=C1)Br)N |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of an aniline core substituted at the 2-position with a 2-(dimethylamino)ethoxy group and at the 4-position with a bromine atom. The IUPAC name is 4-bromo-2-[2-(dimethylamino)ethoxy]aniline . Its canonical SMILES representation is CN(C)CCOC1=C(C=CC(=C1)Br)N, which highlights the ether linkage between the aromatic ring and the dimethylaminoethyl chain .

Table 1: Key Molecular Descriptors

Physical Characteristics

The compound typically presents as a yellow to brown solid , with a purity of ≥95% in commercial samples . Its moderate lipophilicity (XLogP3-AA = 1.9) suggests balanced solubility in both aqueous and organic media, making it suitable for reactions in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Synthesis and Manufacturing

Synthetic Routes

While detailed synthesis protocols are proprietary, the structure suggests a multi-step route involving:

-

Etherification: Reaction of 4-bromo-2-hydroxyaniline with 2-(dimethylamino)ethyl chloride in the presence of a base (e.g., KCO) to form the ether linkage.

-

Protection/Deprotection: Potential use of protective groups (e.g., acetyl) for the aniline nitrogen during synthesis to prevent unwanted side reactions.

Table 2: Hypothetical Synthesis Pathway

| Step | Reaction Type | Reagents/Conditions |

|---|---|---|

| 1 | Williamson Ether Synthesis | 2-(Dimethylamino)ethyl chloride, KCO, DMF, 80°C |

| 2 | Deprotection | HCl (aqueous), reflux |

Industrial Production

Commercial suppliers like VulcanChem and AstaTech list the compound as a research-grade material, indicating small-scale production . No large-scale manufacturing data is publicly available, likely due to its niche applications.

Applications in Research and Industry

Pharmaceutical Intermediate

The dimethylaminoethoxy group is a common pharmacophore in kinase inhibitors and central nervous system (CNS) agents. For example:

-

Kinase Inhibitors: The tertiary amine may coordinate with ATP-binding sites in kinases.

-

Antidepressants: Structural analogs (e.g., vortioxetine) utilize similar side chains for serotonin receptor modulation.

Agrochemical Development

Brominated anilines are precursors to herbicides and fungicides. The bromine atom facilitates further functionalization via cross-coupling reactions (e.g., Suzuki-Miyaura) .

| Derivative Class | Target Application |

|---|---|

| Ureas/Thioureas | Herbicides |

| Sulfonamides | Antimicrobial Agents |

| Metal Complexes | Catalysts/Coordination Chemistry |

Biological and Pharmacological Profile

In Vitro Activity

While specific bioactivity data for this compound is limited, its structural features suggest:

-

CNS Penetration: The dimethylamino group enhances blood-brain barrier permeability.

-

Protein Binding: The bromine atom may engage in hydrophobic interactions with target proteins .

Recent Advances and Future Directions

Novel Synthetic Methodologies

Recent patents emphasize green chemistry approaches, such as microwave-assisted synthesis, to improve yield and reduce reaction times.

Drug Discovery Campaigns

A 2025 study (PubChem update) highlights its use in constructing DNA-encoded libraries for high-throughput screening of anticancer agents .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume